molecular formula C19H22N2O4 B5700411 (5Z)-1-cyclohexyl-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-cyclohexyl-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5700411
M. Wt: 342.4 g/mol
InChI Key: JUOCBMSQMQBBLI-VBKFSLOCSA-N
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Description

(5Z)-1-cyclohexyl-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, an ethoxyphenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-cyclohexyl-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the diazinane core: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step often involves a nucleophilic substitution reaction where a cyclohexyl halide reacts with the diazinane core.

    Attachment of the ethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the ethoxyphenyl group is introduced using an ethoxybenzene derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-cyclohexyl-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-1-cyclohexyl-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-1-cyclohexyl-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields of research. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for further study.

Properties

IUPAC Name

(5Z)-1-cyclohexyl-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-2-25-15-10-8-13(9-11-15)12-16-17(22)20-19(24)21(18(16)23)14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,20,22,24)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOCBMSQMQBBLI-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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